molecular formula C8H3ClFNO2 B1469334 4-chloro-6-fluoro-1H-indole-2,3-dione CAS No. 940054-45-5

4-chloro-6-fluoro-1H-indole-2,3-dione

Cat. No. B1469334
CAS RN: 940054-45-5
M. Wt: 199.56 g/mol
InChI Key: VXDPVOKLIGCRAN-UHFFFAOYSA-N
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Description

“4-chloro-6-fluoro-1H-indole-2,3-dione” is a heterocyclic compound that contains a five-membered ring with two adjacent carbonyl groups . It has potential applications in the pharmaceutical industry, particularly in the synthesis of various organic compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular formula of “4-chloro-6-fluoro-1H-indole-2,3-dione” is C8H3ClFNO2 . It has an average mass of 199.566 Da and a monoisotopic mass of 198.983627 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 42.3±0.3 cm3, and it has a polar surface area of 46 Å2 . The compound’s ACD/LogP is 1.20, and its ACD/LogD (pH 7.4) is 1.66 .

Scientific Research Applications

Pharmaceutical Research

4-chloro-6-fluoroindoline-2,3-dione is a compound with potential applications in pharmaceutical research due to its structural similarity to indole-based core structures found in many pharmacologically active molecules. Its properties suggest high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development . The presence of both chloro and fluoro substituents could be exploited in designing selective receptor ligands or enzyme inhibitors.

Material Science

In material science, this compound could be used as a precursor for the synthesis of advanced indole-based polymers. These polymers might exhibit unique properties such as thermal stability, electrical conductivity, or photoluminescence, which are valuable in creating new materials for electronic devices or sensors .

Chemical Synthesis

The reactivity of the keto and halogen groups in 4-chloro-6-fluoroindoline-2,3-dione allows for its use in various chemical synthesis pathways. It can act as an intermediate in the preparation of complex organic molecules, potentially leading to the discovery of new reactions or catalytic processes .

Analytical Chemistry

This compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry applications. It could be used in the development of new chromatographic methods or as a calibration standard in mass spectrometry to identify or quantify other compounds .

Chromatography

Due to its distinct physicochemical properties, 4-chloro-6-fluoroindoline-2,3-dione can be utilized in chromatography as a reference compound to study retention behaviors or as a probe to test the efficacy of chromatographic columns .

Biological Studies

The compound’s ability to cross the blood-brain barrier suggests potential use in neuroscience research, particularly in studying neurodegenerative diseases or brain cancer. It could serve as a scaffold for developing imaging agents or therapeutic compounds targeting CNS-related conditions .

Environmental Science

In environmental science, 4-chloro-6-fluoroindoline-2,3-dione could be investigated for its degradation products and environmental fate. Understanding its breakdown could help assess the environmental impact of related compounds and inform the design of more eco-friendly chemicals .

Computational Modeling

The compound’s structure can be used in computational modeling to predict the behavior of similar molecules in biological systems. This can aid in the design of new drugs with improved efficacy and reduced side effects by simulating their interaction with biological targets .

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of “4-chloro-6-fluoro-1H-indole-2,3-dione”. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

4-chloro-6-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDPVOKLIGCRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736215
Record name 4-Chloro-6-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-fluoro-1H-indole-2,3-dione

CAS RN

940054-45-5
Record name 4-Chloro-6-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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